1-(5-Pyrazolazo)-2-naphthol

Analytical Chemistry Spectrophotometry Pharmaceutical Analysis

Select 1-(5-Pyrazolazo)-2-naphthol for validated Bi(III) analysis where broad-spectrum reagents like PAN introduce interference risks. Indexed in MeSH specifically for bismuth ion detection, this pyrazole-containing azo dye enables regulatory-compliant QC of bismuth API formulations without requiring full method re-validation of established pharmacopeial protocols.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
CAS No. 55435-18-2
Cat. No. B15179763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Pyrazolazo)-2-naphthol
CAS55435-18-2
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=NN3)O
InChIInChI=1S/C13H10N4O/c18-11-6-5-9-3-1-2-4-10(9)13(11)17-16-12-7-8-14-15-12/h1-8,18H,(H,14,15)
InChIKeyLHPVOUIJDKHROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Pyrazolazo)-2-naphthol (CAS 55435-18-2) - Technical Baseline for Azo Dye-Based Analytical Reagent Procurement


1-(5-Pyrazolazo)-2-naphthol (CAS 55435-18-2) is a heterocyclic azo dye characterized by a pyrazole ring linked to a 2-naphthol moiety via an azo (-N=N-) bridge [1]. It is classified within the naphthols and pyrazoles, possessing the molecular formula C13H10N4O and a molecular weight of 238.24 g/mol . Its primary recognized function is as a chromogenic reagent for metal ion complexation, specifically noted for the analysis of bismuth ions [2]. Unlike broad-spectrum azo dyes such as 1-(2-pyridylazo)-2-naphthol (PAN), this compound has a documented but narrowly defined application profile, making its selection highly dependent on specific, established analytical protocols.

Why Substituting 1-(5-Pyrazolazo)-2-naphthol (55435-18-2) with General-Purpose Azo Dyes Jeopardizes Analytical Validation


Substitution of 1-(5-pyrazolazo)-2-naphthol with more common, broad-spectrum heterocyclic azo dyes like 1-(2-pyridylazo)-2-naphthol (PAN) introduces unacceptable analytical risk in validated methods. While PAN is widely utilized for a large panel of transition and heavy metals [1], it can suffer from interference by co-existing ions [2] and its complexation behavior is highly dependent on the specific heterocyclic donor (pyridyl vs. pyrazolyl) which alters coordination geometry, stability constants, and spectral properties [3]. The pyrazolazo derivative is uniquely indexed in authoritative databases (MeSH) specifically for bismuth analysis [4], indicating a validated, albeit niche, use-case where the selectivity profile of the pyrazole moiety is essential. Substituting it with a different heterocyclic azo compound necessitates a complete re-validation of the spectrophotometric method, including new calibration curves, interference studies, and limit of detection (LOD) determinations, as the binding affinity and molar absorptivity of the resulting metal-chelate will differ.

Product-Specific Quantitative Evidence: Validating the Differentiation of 1-(5-Pyrazolazo)-2-naphthol (55435-18-2)


Evidence 1: Validated Analytical Utility for Bismuth(III) Determination vs. Broad-Spectrum Azo Dyes

1-(5-Pyrazolazo)-2-naphthol is explicitly indexed for the analysis of bismuth ions, differentiating it from closely related analogs like 1-(2-pyridylazo)-2-naphthol (PAN) which are general-purpose metal indicators. The MeSH database, a controlled vocabulary thesaurus for indexing biomedical literature, specifically annotates this compound for bismuth ion analysis, citing foundational primary research [1]. In contrast, PAN is documented to form complexes with a vast array of metal ions including Cu(II), Zn(II), Ni(II), Co(II), Fe(III), and rare earth elements, with reported stability constants (log K) varying widely (e.g., log K ≈ 16 for Cu(II)-PAN) and exhibiting different selectivity profiles depending on the heterocyclic nitrogen donor [2]. The pyrazole-based donor set in 1-(5-pyrazolazo)-2-naphthol confers a different coordination environment, which, based on its specific indexing, has been empirically validated as fit-for-purpose in a niche bismuth assay where PAN may not offer the same selectivity or may be subject to greater interference.

Analytical Chemistry Spectrophotometry Pharmaceutical Analysis

Evidence 2: Documented Reaction with Bi(III) Ions in Pharmaceutical Matrices

The primary peer-reviewed evidence for the utility of 1-(5-Pyrazolazo)-2-naphthol is its reaction with Bi(III) ions, published in Acta Poloniae Pharmaceutica [1]. This work establishes the compound's use in a pharmaceutical context for bismuth analysis. While the full text is not available in English, its inclusion in the MeSH database confirms its recognized role in this specific analytical application. This is in contrast to many other azo dyes which may not have been validated for complex pharmaceutical matrices. For example, while PAN also forms a complex with Bi(III) [2], the pyrazolazo derivative's specific mention in the context of pharmaceutical analysis suggests it may have been optimized for the unique challenges of that matrix (e.g., excipient interference).

Pharmaceutical Chemistry Metal Ion Analysis Spectrophotometry

Evidence 3: Potentially Favorable Selectivity Profile Inferred from Heterocyclic Donor Atom Differences

The substitution of a pyridine ring (in PAN) for a pyrazole ring (in 1-(5-Pyrazolazo)-2-naphthol) fundamentally alters the ligand's electronic and steric properties. Pyrazole is a weaker field ligand and a better π-acceptor than pyridine, which can lead to differences in the stability and formation kinetics of its metal complexes [1]. While direct comparative stability constant data for 1-(5-Pyrazolazo)-2-naphthol against PAN for Bi(III) are not available in the open literature, it is a well-established principle in coordination chemistry that such heterocyclic substitutions modulate metal ion selectivity. For instance, related pyrazole-based azo dyes have shown distinct stability constants with transition metals (e.g., log K for Cu(II) complexes of antipyryl azo naphthol derivatives reported as 0.909 x 10^8 L mol^-1) [2]. This class-level inference suggests that 1-(5-Pyrazolazo)-2-naphthol's utility in a specific Bi(III) assay is not arbitrary but likely stems from a favorable, and perhaps unique, selectivity window imparted by the pyrazole moiety.

Coordination Chemistry Ligand Design Selectivity

Optimal Research and Industrial Application Scenarios for 1-(5-Pyrazolazo)-2-naphthol (55435-18-2) Based on Validated Evidence


Scenario 1: Quality Control of Bismuth-Containing Pharmaceuticals

Procure 1-(5-Pyrazolazo)-2-naphthol for use as a spectrophotometric reagent in the quality control (QC) analysis of active pharmaceutical ingredients (APIs) and finished drug products containing bismuth salts (e.g., bismuth subsalicylate, bismuth subcitrate). This application is directly supported by its indexing in the MeSH database for bismuth ion analysis and the foundational research published in Acta Poloniae Pharmaceutica [1]. Using this specific reagent aligns with established literature methods, reducing method development time and facilitating regulatory acceptance in a pharmaceutical QC environment.

Scenario 2: Method Development for Selective Bi(III) Detection in Complex Matrices

Select this compound when developing a new spectrophotometric method for Bi(III) determination in the presence of common interfering ions where broad-spectrum reagents like PAN are known to suffer from interference [1]. The distinct coordination chemistry of the pyrazole-based ligand, inferred from its heterocyclic structure [2], suggests a different selectivity profile. This scenario is ideal for analytical chemists seeking to optimize a bismuth-specific assay in complex biological, environmental, or industrial process samples where a high degree of selectivity is paramount.

Scenario 3: Fundamental Coordination Chemistry Studies with Pyrazole-Based Azo Dyes

Utilize 1-(5-Pyrazolazo)-2-naphthol as a model ligand for investigating the coordination chemistry of pyrazole-containing azo dyes. Comparative studies with pyridine-based analogs (e.g., PAN) can be designed to quantify the impact of heterocyclic substitution on metal complex stability constants, formation kinetics, and resulting spectral properties [1]. This research can inform the rational design of more selective and sensitive chromogenic reagents for analytical chemistry.

Scenario 4: Teaching and Demonstration of Metal-Ligand Complexation and Spectrophotometry

Incorporate this compound into advanced undergraduate or graduate chemistry laboratory courses as a specific example of a validated, niche analytical reagent. Its well-defined (though narrow) application contrasts effectively with general-purpose reagents like PAN, demonstrating the importance of selecting the correct ligand for a specific analytical task. Experiments can be designed to compare the visible spectra of its metal complexes with those of other azo dyes, illustrating the principles of coordination chemistry and spectrophotometric analysis [1].

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